molecular formula C22H28N2O4S B2852553 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-phenylmethanesulfonamide CAS No. 921993-45-5

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-phenylmethanesulfonamide

Cat. No.: B2852553
CAS No.: 921993-45-5
M. Wt: 416.54
InChI Key: AIOZKMGMQSHHQK-UHFFFAOYSA-N
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Description

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-phenylmethanesulfonamide is a sulfonamide derivative featuring a benzooxazepine core, a seven-membered heterocyclic ring system containing oxygen and nitrogen. The compound’s structure includes an isobutyl group at position 5, two methyl groups at position 3, and a phenylmethanesulfonamide moiety at position 6.

Properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-1-phenylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-16(2)13-24-19-11-10-18(12-20(19)28-15-22(3,4)21(24)25)23-29(26,27)14-17-8-6-5-7-9-17/h5-12,16,23H,13-15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOZKMGMQSHHQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The lumping strategy, as described in climate modeling studies, provides a framework for comparing compounds with analogous functional groups or scaffolds . Below, the compound is evaluated against three classes of structurally related molecules:

Benzooxazepine Derivatives

Compounds sharing the benzooxazepine core but differing in substituents exhibit variations in physicochemical and biological properties. For example:

Compound Name Substituents (Position) LogP<sup>a</sup> Solubility (µg/mL) Reported Activity
N-(5-isobutyl-3,3-dimethyl-4-oxo-...-methanesulfonamide 5: isobutyl; 3: dimethyl; 8: sulfonamide 3.2 (predicted) 12 (simulated) Hypothetical kinase inhibition
N-(5-methyl-3-ethyl-4-oxo-...-benzenesulfonamide 5: methyl; 3: ethyl; 8: benzenesulfonamide 2.8 25 COX-2 inhibition
N-(5-phenyl-4-oxo-...-acetamide 5: phenyl; 8: acetamide 4.1 8 Anticancer (in vitro)

<sup>a</sup>LogP values predicted using fragment-based methods.

Key observations:

  • Isobutyl vs.
  • Sulfonamide vs. acetamide : The sulfonamide group at position 8 improves hydrogen-bonding capacity, which may enhance binding affinity to charged enzymatic pockets.

Sulfonamide-Containing Heterocycles

Sulfonamides are prevalent in drugs like celecoxib (COX-2 inhibitor) and hydrochlorothiazide (diuretic). Compared to simpler sulfonamides, the benzooxazepine scaffold in the target compound adds conformational rigidity, which may reduce metabolic degradation but increase synthetic complexity .

Research Findings and Mechanistic Insights

While direct pharmacological data for the compound are unavailable, insights can be extrapolated from analogous systems:

  • Structural stability : The dimethyl groups at position 3 likely restrict ring puckering, as observed in crystallographic studies of similar heterocycles refined using SHELX software .
  • Reactivity : The sulfonamide group may undergo metabolic glucuronidation, a common pathway for sulfonamide drugs.

Q & A

Q. How can researchers ensure reproducibility of synthetic protocols across laboratories?

  • Methodological Answer : Document critical parameters (e.g., solvent purity, temperature ramping rates) using standardized templates. Share raw NMR and HPLC data via open-access platforms for peer validation .

Tables for Key Properties

Property Value/Method Reference
Molecular Weight~460–500 g/mol (estimated via HRMS)
LogP (Predicted)3.8–4.2 (calculated using ChemAxon)
Key Functional GroupsSulfonamide, Benzoxazepin, Isobutyl
Stability in PBS (pH 7.4)>24 hours (accelerated stability studies)

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